

An In-depth Technical Guide to the Chemical Structure and Synthesis of Aspoxicillin

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Compound of Interest

Compound Name: **Aspoxicillin**

Cat. No.: **B1665795**

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Abstract

Aspoxicillin is a semi-synthetic, broad-spectrum β -lactam antibiotic with demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and a detailed pathway for its chemical synthesis. Experimental protocols for key analytical procedures and a representative pharmacokinetic study are also presented. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery, development, and analysis of novel antibiotic agents.

Chemical Structure and Properties

Aspoxicillin, also known by the synonym N(4)-methyl-D-asparaginylamoxicillin, is a derivative of amoxicillin, featuring a distinct side chain that enhances its antibacterial profile.

IUPAC Name: (2S,5R,6R)-6-[(2R)-2-[(2R)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid^[1]

Chemical Formula: C₂₁H₂₇N₅O₇S^[1]

Molecular Weight: 493.5 g/mol ^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Aspoxicillin** is provided in Table 1.

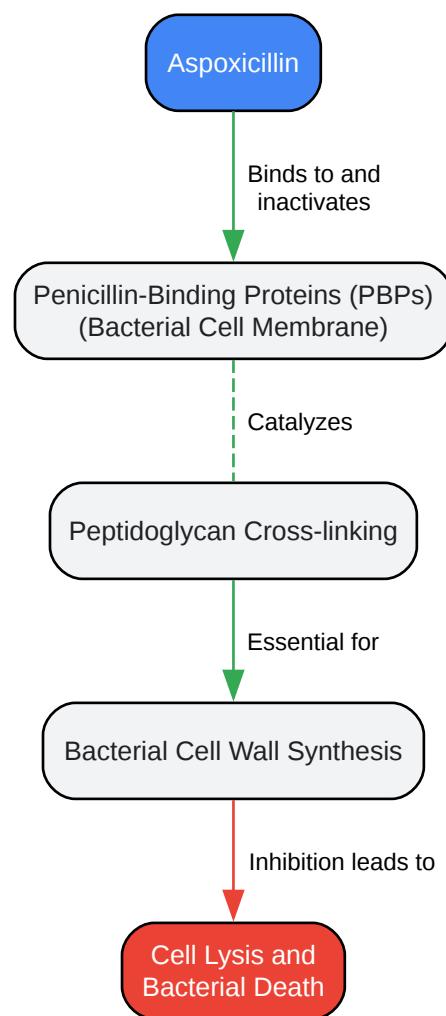
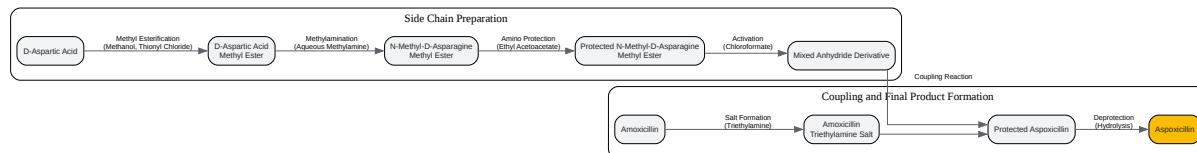
Property	Value	Reference
Molecular Weight	493.5 g/mol	[1]
XLogP3-AA	-3.4	[1]
Hydrogen Bond Donor Count	6	PubChem
Hydrogen Bond Acceptor Count	11	PubChem
Rotatable Bond Count	9	PubChem
Exact Mass	493.16311939	[1]
Topological Polar Surface Area	216 Å ²	[1]

Synthesis Pathway

The synthesis of **Aspoxicillin** is a semi-synthetic process that utilizes readily available starting materials, D-aspartic acid and amoxicillin. The core of the synthesis involves the preparation of a protected and activated N-methyl-D-aspartic acid derivative, which is then coupled with the amoxicillin backbone. A general scheme for the synthesis is outlined below, based on the process described in patent CN103333180B[2].

The synthesis can be conceptually divided into two main stages:

- Preparation of the Activated Side Chain: Modification of D-aspartic acid to introduce the N-methylamide and protect the reactive groups.
- Coupling and Deprotection: Acylation of the amoxicillin core with the activated side chain, followed by the removal of protecting groups to yield the final product.



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References

- 1. Aspoxicillin | C21H27N5O7S | CID 71961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103333180B - Preparation method of aspoxicillin - Google Patents [patents.google.com]
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